molecular formula C6H4BrI2N B14056915 2-Bromo-4,6-diiodoaniline

2-Bromo-4,6-diiodoaniline

Cat. No.: B14056915
M. Wt: 423.82 g/mol
InChI Key: DQPAGIQDLDKWGB-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diiodoaniline is a halogenated aniline derivative with the molecular formula C₆H₃BrI₂N. It is synthesized via a halogenation/diazotization strategy, yielding a white solid with a melting point of 71–73°C .

Properties

Molecular Formula

C6H4BrI2N

Molecular Weight

423.82 g/mol

IUPAC Name

2-bromo-4,6-diiodoaniline

InChI

InChI=1S/C6H4BrI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

DQPAGIQDLDKWGB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)I

Origin of Product

United States

Preparation Methods

Preparation Methods

Halogenation of Aniline Derivatives

The synthesis of 2-bromo-4,6-diiodoaniline is achieved through a one-pot halogenation reaction starting from 2-bromoaniline. The procedure, adapted from Al-Zoubi et al. (2013), employs iodine and silver(I) sulfate in ethanol under ambient conditions.

Reaction Protocol
  • Reagents and Stoichiometry :

    • 2-Bromoaniline (1.0 equiv, 7.9 mmol)
    • Iodine (2.2 equiv, 17.3 mmol)
    • Silver(I) sulfate (1.1 equiv, 3.2 mmol)
    • Ethanol (40 mL)
  • Procedure :

    • The reaction mixture is stirred at room temperature for 24 hours.
    • Silver iodide (AgI) precipitate is removed via filtration through Celite®.
    • The filtrate is diluted with water (200 mL) and extracted with ethyl acetate (3 × 50 mL).
    • The organic layer is washed with aqueous sodium sulfite (to remove residual iodine), dried over Na₂SO₄, and concentrated.
    • Purification by silica gel chromatography (hexane/ethyl acetate, 7:1) yields this compound as a white solid in 89% yield.
Reaction Mechanism

The halogenation proceeds via electrophilic aromatic substitution (EAS), facilitated by the electron-donating amine group. Silver(I) sulfate activates iodine by generating iodonium ions (I⁺), which attack the para and ortho positions relative to the amine. Subsequent bromination is unnecessary here, as the starting material already contains bromine.

Comparative Analysis with Alternative Halogenation Methods

While this compound is synthesized via direct iodination, related compounds like 2-bromo-4,6-dinitroaniline employ distinct strategies. For example, Russian Patent RU2007385C1 describes ammonolysis of 2,4-dinitrochlorobenzene followed by bromination at 100–120°C under autoclave conditions. However, this method’s high-temperature requirements and tendency for resinification make it less practical than the room-temperature iodination approach.

Characterization and Analytical Data

Spectroscopic and Physical Properties

The synthesized compound is characterized by the following data:

Property Value
Molecular Formula C₆H₄BrI₂N
Appearance White solid
Melting Point 65–67°C
¹H NMR (400 MHz, CDCl₃) δ 7.84 (s, 1H), 7.67 (s, 1H), 4.64 (s, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 145.1, 143.9, 140.1, 107.5, 83.4, 77.9
IR (cm⁻¹) 3412, 3314, 2954, 1622, 1095, 930
HRMS (CI) [M+H]⁻ calcd. for C₆H₄BrI₂N: 423.7616; found: 423.7640
NMR Analysis

The ¹H NMR spectrum exhibits two singlet peaks at δ 7.84 and 7.67 ppm, corresponding to the aromatic protons at positions 3 and 5. The amine protons resonate as a singlet at δ 4.64 ppm, indicative of reduced electron density due to halogenation.

Research Outcomes and Applications

Synthetic Efficiency

The reported method achieves an 89% yield, surpassing alternative halogenation routes that often suffer from side reactions or lower regioselectivity. The use of silver(I) sulfate avoids harsh conditions, making the process scalable and energy-efficient.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-diiodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed:

    Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

2-Bromo-4,6-diiodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-diiodoaniline involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence the compound’s overall biological activity .

Comparison with Similar Compounds

The following table summarizes the physical properties, applications, and safety profiles of 2-Bromo-4,6-diiodoaniline and its closest structural analogs:

Compound Name Molecular Formula Physical State Melting Point (°C) Key Applications Reactivity/Safety Notes
This compound C₆H₃BrI₂N White solid 71–73 Synthetic intermediate Stable under controlled conditions
2-Bromo-4,6-dinitroaniline C₆H₃BrN₃O₄ Yellow-orange powder Not reported Mutagenicity testing Air-sensitive; insoluble in water
2-Bromo-4,6-difluoroaniline C₆H₃BrF₂N Colorless to pale yellow solid 79–80 Laboratory synthesis Irritant (Hazard Class 9)
2-Chloro-4,6-diiodoaniline C₆H₃ClI₂N White solid 71–73 Halogenation studies Synthesized via similar methods
4-Bromo-2,6-diiodoaniline C₆H₃BrI₂N Not reported Not reported Isomer with undetermined uses Limited data available

Structural and Functional Comparisons

2-Bromo-4,6-dinitroaniline (C₆H₃BrN₃O₄)
  • Key Differences: Substitution of iodine with nitro groups (-NO₂) significantly alters reactivity. The nitro groups enhance electron-withdrawing effects, making this compound highly reactive in mutagenicity assays .
  • Applications : Used as a model chemical in bioluminescent Salmonella reverse mutation assays to detect DNA damage .
2-Bromo-4,6-difluoroaniline (C₆H₃BrF₂N)
  • Key Differences : Fluorine atoms reduce steric hindrance compared to iodine, lowering molecular weight and boiling point (281°C) .
  • Applications : Primarily serves as a precursor in fluorinated organic synthesis .
2-Chloro-4,6-diiodoaniline (C₆H₃ClI₂N)
  • Key Differences : Chlorine substitution at the 2-position instead of bromine results in nearly identical melting points (71–73°C) but distinct electronic properties due to differences in halogen electronegativity .
  • Synthesis : Produced via analogous halogenation methods, highlighting the versatility of diazotization strategies in polyhalogenated aniline synthesis .
4-Bromo-2,6-diiodoaniline (C₆H₃BrI₂N)
  • Key Differences: Positional isomer of the target compound.

Reactivity and Stability

  • This compound : Exhibits stability under recommended storage conditions, similar to 2-chloro-4,6-diiodoaniline .
  • Nitro Derivatives : 2-Bromo-4,6-dinitroaniline’s nitro groups increase sensitivity to thermal decomposition and air exposure .

Q & A

Q. What are the established synthetic methodologies for 2-bromo-4,6-diiodoaniline, and how can reaction conditions be optimized?

The compound is synthesized via sequential halogenation of aniline derivatives. A reported method involves iodination of 2-bromoaniline using iodine monochloride (ICl) in acetic acid, followed by diazotization and a second iodination step. Key parameters include temperature control (0–5°C for diazotization) and stoichiometric ratios of halogenating agents. Yields up to 88% are achieved with purification via recrystallization from ethanol/water . Optimization may involve adjusting solvent polarity (e.g., using dichloromethane for solubility) or employing catalysts like BF₃ to enhance regioselectivity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Peaks at δ~7.79 (s, 1H, aromatic) and δ~144.4 (C-I coupling) confirm substitution patterns .
  • IR Spectroscopy : Bands at 3416 cm⁻¹ (N-H stretch) and 950 cm⁻¹ (C-I stretch) validate functional groups .
  • HRMS : Exact mass confirmation (e.g., [M-H]⁻ at m/z 377.8179) ensures molecular integrity .
  • Melting Point : 71–73°C (sharp range indicates high purity) .

Q. What are the stability and storage requirements for this compound?

The compound is air-stable but should be stored in sealed, light-resistant containers under inert gas (N₂/Ar) at 0–6°C to prevent decomposition. Insolubility in water reduces hydrolysis risk, but moisture-sensitive glassware is recommended for handling .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Advanced Research Questions

Q. How can this compound be functionalized for synthesizing triiodoarenes or complex heterocycles?

The compound serves as a precursor for triiodoarenes via Ullmann-type coupling or Suzuki-Miyaura reactions. For example, palladium-catalyzed cross-coupling with aryl boronic acids introduces additional substituents. Regioselectivity is controlled by steric effects from the bromo and iodo groups .

Q. What computational approaches can predict the electronic effects of halogen substituents in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. Iodine’s polarizability dominates electron-withdrawing effects, while bromine influences resonance stabilization. These insights guide reactivity predictions in nucleophilic aromatic substitution .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?

Discrepancies may arise from impurities or polymorphic forms. Validate purity via HPLC (>98% by GC/HPLC) and compare spectral data across solvents (e.g., CDCl₃ vs. DMSO-d₆ for NMR). Reproduce synthesis under standardized conditions to isolate batch-specific variations .

Q. What emerging applications does this compound have in materials science or medicinal chemistry?

  • Materials : As a building block for liquid crystals or metal-organic frameworks (MOFs), leveraging halogen bonding for structural rigidity .
  • Pharmaceuticals : Iodine’s radiopacity makes it a candidate for X-ray contrast agents. Preliminary studies explore its incorporation into kinase inhibitors via SNAr reactions .

Methodological Notes

  • Synthesis Troubleshooting : Low yields may result from incomplete iodination; monitor reaction progress via TLC (hexane/ethyl acetate, 4:1) .
  • Data Interpretation : Use coupling constants in NMR (e.g., J = 8 Hz for vicinal protons) to distinguish between ortho and para substitution .

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